

Literature review on 7-Methoxyisoquinoline and its analogs

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Compound of Interest

Compound Name: 7-Methoxyisoquinoline

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An In-depth Technical Guide on **7-Methoxyisoquinoline** and its Analogs for Drug Discovery Professionals

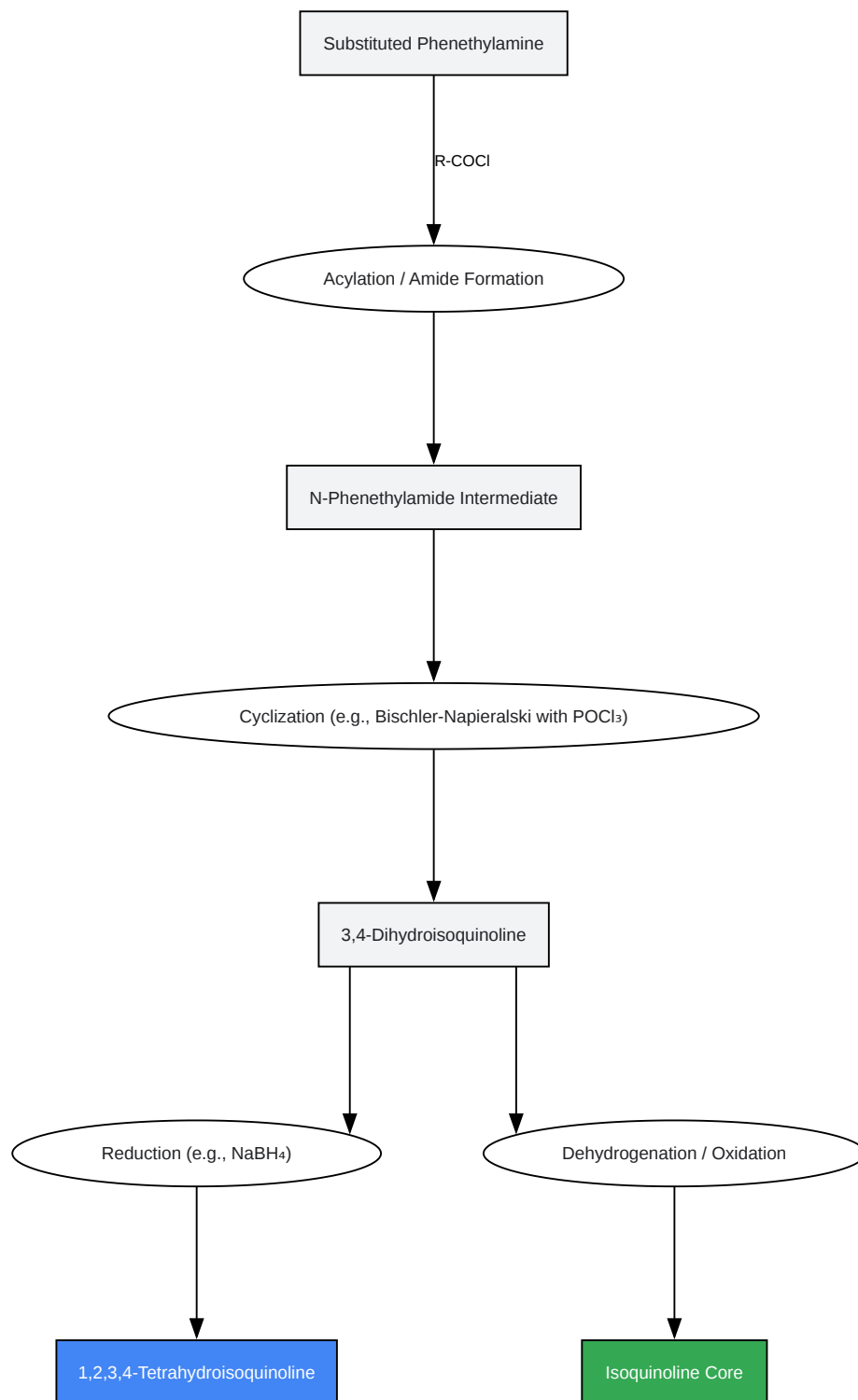
Introduction

The isoquinoline scaffold is a prominent heterocyclic motif found in a vast array of natural products and synthetic compounds, exhibiting a broad spectrum of biological activities. As a "privileged scaffold" in medicinal chemistry, its derivatives have been extensively explored for therapeutic applications. The introduction of a methoxy group at the 7-position of the isoquinoline ring, creating **7-methoxyisoquinoline**, significantly influences the molecule's electronic properties and steric profile. This modification has proven crucial for modulating the potency, selectivity, and pharmacokinetic properties of various analogs, leading to their investigation in diverse therapeutic areas including oncology, infectious diseases, and neurology.^{[1][2]} This technical guide provides a comprehensive review of the synthesis, pharmacological activities, structure-activity relationships (SAR), and relevant signaling pathways associated with **7-methoxyisoquinoline** and its derivatives, aimed at researchers, scientists, and drug development professionals.

Synthesis of 7-Methoxyisoquinoline and its Analogs

The synthesis of the isoquinoline core can be achieved through several classic methods, including the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch-Bobbitt cyclization reactions.^{[1][3]} The choice of synthetic route often depends on the desired substitution pattern on the isoquinoline ring.

A common strategy for synthesizing substituted 3,4-dihydroisoquinolines involves the cyclization of N-phenethylamides. For instance, 7-nitro-1-methyl-3,4-dihydroisoquinoline can be prepared and subsequently reduced to the 7-amino derivative, which serves as a versatile intermediate for further functionalization.^[4]



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Caption: General workflow for the synthesis of isoquinoline and its reduced analogs.

Experimental Protocol: Synthesis of 7-Amino-1-methyl-3,4-dihydroisoquinoline[4]

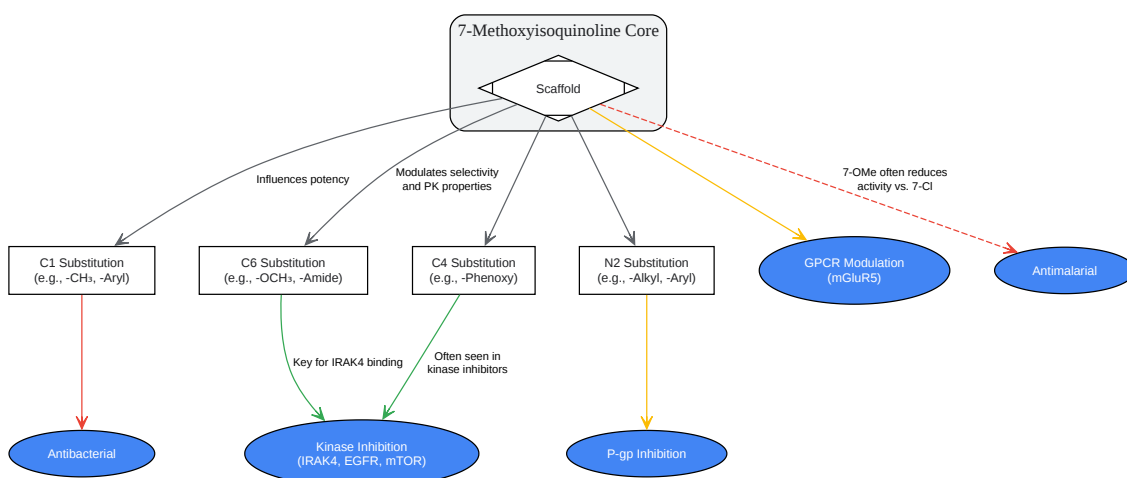
This two-step protocol details the synthesis of a key intermediate used for creating diverse 7-substituted isoquinoline analogs.

Step 1: Synthesis of 7-Nitro-1-methyl-3,4-dihydroisoquinoline (9) This compound is prepared from the corresponding N-phenethylacetamide precursor via a Bischler-Napieralski cyclization. The reaction typically affords the product as a solid that can be used in the subsequent step without extensive purification. The successful synthesis is confirmed by comparing spectral data (^1H NMR, ^{13}C NMR) with reported values. For example, in CDCl_3 , characteristic ^1H NMR peaks appear at δ 8.32 (d, H-8), 8.22 (dd, H-6), and 7.37 (t, H-5).[4]

Step 2: Synthesis of 7-Amino-1-methyl-3,4-dihydroisoquinoline (10) The nitro-substituted compound 9 (0.500 g, 2.65 mmol) is dissolved in ethanol (50 mL). To this solution, tin(II) chloride dihydrate (2.72 g, 4 equiv.) and hydrochloric acid (32%, 5 mL) are added. The mixture is stirred at 60 °C for two hours. After the reaction, the mixture is poured onto crushed ice (30 g) and washed with chloroform (2 x 20 mL). The aqueous phase is then basified with a chilled aqueous sodium hydroxide solution (4 M) and extracted with chloroform (2 x 20 mL) to yield the amino derivative.[4]

Pharmacological Activities and Structure-Activity Relationships (SAR)

7-Methoxyisoquinoline and its analogs have demonstrated a wide range of pharmacological activities. The methoxy group at the C7 position is often crucial for activity, influencing receptor binding and metabolic stability.



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Caption: Structure-activity relationship (SAR) summary for **7-methoxyisoquinoline** analogs.

Anticancer and Anti-inflammatory Activity

The **7-methoxyisoquinoline** scaffold is a key feature in several potent kinase inhibitors.

- **IRAK4 Inhibition:** A fragment-based drug design approach led to the discovery of 1-
{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-**7-methoxyisoquinoline-6-**
carboxamide (PF-06650833) as a potent and selective inhibitor of Interleukin-1 Receptor
Associated Kinase 4 (IRAK4). This compound emerged as a clinical candidate for treating
diseases with overactive IRAK4 signaling, such as rheumatoid arthritis. The 7-methoxy group
was integral to optimizing the ligand's interaction within the kinase's active site.[5]
- **P-glycoprotein (P-gp) Inhibition:** Analogs bearing a 6,7-dimethoxytetrahydroisoquinoline
moiety have been developed as potent inhibitors of P-glycoprotein, a transporter protein
responsible for multidrug resistance (MDR) in cancer cells. The methoxy groups are
considered important for enhancing inhibitory activity.[6]
- **mTOR Inhibition:** Morpholine-substituted tetrahydroquinoline derivatives have been
investigated as potential mTOR inhibitors. SAR studies revealed that electron-withdrawing
groups on an attached benzamide moiety, such as two trifluoromethyl groups, significantly
enhanced cytotoxicity against lung (A549) and breast (MCF-7, MDA-MB-231) cancer cell
lines.[7]

Table 1: Anticancer Activity of Isoquinoline and Quinoline Analogs

Compound ID	Target	Cell Line / Assay	IC ₅₀ / EC ₅₀	Reference
PF-06650833	IRAK4	Biochemical Assay	Potent (nM range)	[5]
Compound 7	EGFR / NF-κB	Biochemical Assay	60.1 nM (EGFR)	[8]
Compound 10d	mTOR (putative)	A549 (Lung)	0.062 μM	[7]
Compound 10d	mTOR (putative)	MCF-7 (Breast)	0.58 μM	[7]

| Compound 3 | mGluR5 | [³H]MPEP Displacement | 110 nM |[9] |

Antibacterial Activity

A series of tricyclic isoquinoline derivatives were synthesized from 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline. Two of these compounds, 8d and 8f, showed promising antibacterial activity against Gram-positive pathogens.[4]

Table 2: Antibacterial Activity of Tricyclic Isoquinoline Derivatives[4]

Compound ID	Pathogen	Minimum Inhibitory Concentration (MIC)
8d	Staphylococcus aureus	16 µg/mL
8f	Staphylococcus aureus	32 µg/mL
8f	Streptococcus pneumoniae	32 µg/mL
8d	Enterococcus faecium	128 µg/mL

| 8f | Enterococcus faecium | 64 µg/mL |

However, these compounds also exhibited some cytotoxicity against mammalian cell lines, indicating a need for further optimization to improve their therapeutic index.[4]

Antimalarial Activity

In the realm of antimalarials, the 7-position of the quinoline (a close analog of isoquinoline) ring is critical. Structure-activity relationship studies on 4-aminoquinolines, the class to which chloroquine belongs, have shown that a 7-chloro substituent is generally optimal for activity. Most analogs with a 7-methoxy (7-OMe) group were found to be significantly less active or inactive against both chloroquine-susceptible and chloroquine-resistant strains of *Plasmodium falciparum*.[10]

Table 3: Antiplasmodial Activity of 7-Substituted 4-Aminoquinolines[10]

7-Substituent	Side Chain	P. falciparum Strain	IC ₅₀ Range (nM)
-Cl	Various diaminoalkanes	Chloroquine-susceptible	3-12
-Cl	Various diaminoalkanes	Chloroquine-resistant	3-12
-OMe	Various diaminoalkanes	Chloroquine-susceptible	17-150

| -OMe | Various diaminoalkanes | Chloroquine-resistant | 90-3000 |

This suggests that for this particular scaffold and mechanism of action, the electron-withdrawing nature of chlorine at C7 is more favorable than the electron-donating methoxy group.

Signaling Pathways

The therapeutic effects of **7-methoxyisoquinoline** analogs are mediated through their interaction with key cellular signaling pathways.

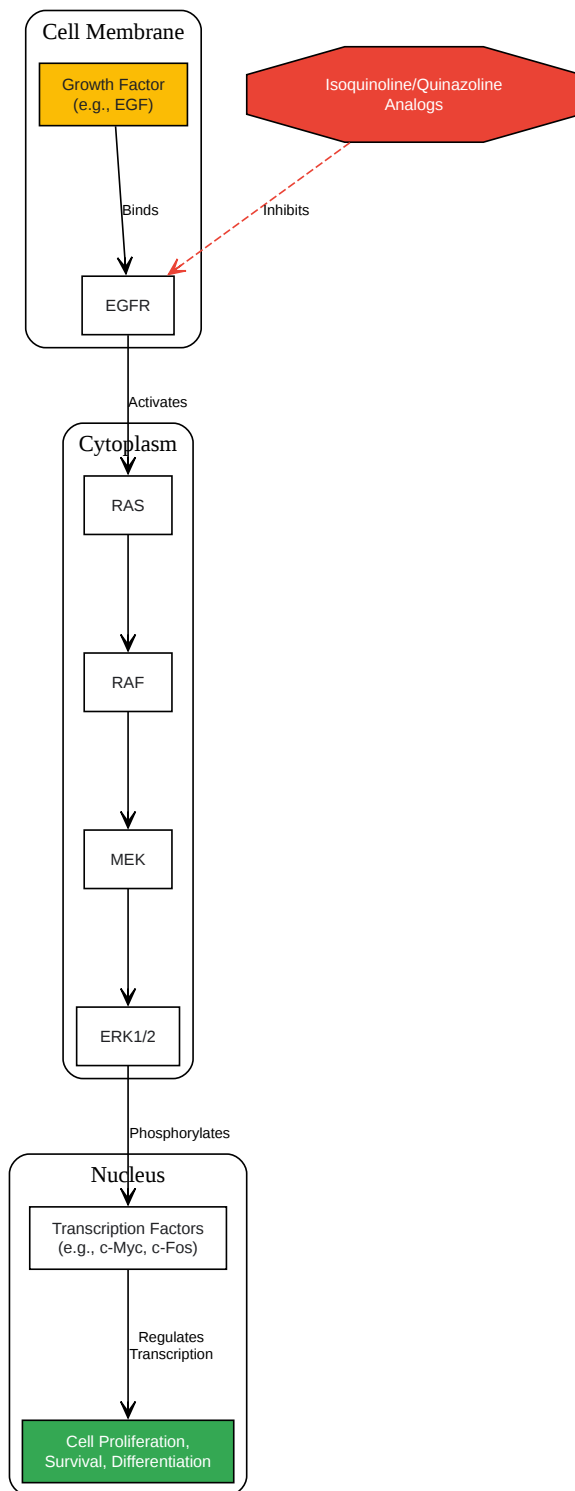
IRAK4 Signaling Pathway

Interleukin-1 Receptor Associated Kinase 4 (IRAK4) is a critical kinase in the Toll-like receptor (TLR) and IL-1 receptor signaling pathways, which are central to the innate immune response. Upon ligand binding, the receptor complex recruits signaling adaptors like MyD88, which in turn recruits IRAK4. IRAK4 autophosphorylates and then phosphorylates other downstream targets, leading to the activation of transcription factors like NF-κB and AP-1, and the subsequent production of pro-inflammatory cytokines. Inhibitors like PF-06650833 block the kinase activity of IRAK4, thereby preventing the downstream signaling cascade and reducing inflammation.[5]

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, survival, and apoptosis. The ERK1/2 cascade is a key branch of this pathway. It is often aberrantly activated in various cancers. Targeting ERK1/2 directly is a therapeutic strategy for cancers with pathway-activating mutations and for

overcoming resistance to upstream inhibitors (e.g., RAF or MEK inhibitors).[11] Some isoquinoline and quinazoline derivatives have been designed to target kinases within this pathway, such as EGFR, which is an upstream activator of the RAS-RAF-MEK-ERK cascade. [8][12]



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Caption: The MAPK/ERK signaling pathway and a potential point of inhibition by isoquinoline analogs.

Conclusion

The **7-methoxyisoquinoline** scaffold and its close analogs represent a versatile and valuable core for the development of novel therapeutic agents. The strategic placement of the methoxy group, often in concert with other substitutions, has yielded potent modulators of various biological targets, including kinases, G-protein coupled receptors, and bacterial enzymes. While the 7-methoxy group can be detrimental to activity in some contexts, such as in classic antimalarial 4-aminoquinolines, it is a critical component for activity in many other classes, including clinical candidates for inflammatory diseases. The continued exploration of SAR and the elucidation of interactions within key signaling pathways will undoubtedly pave the way for the development of new, highly effective drugs based on this privileged structure.

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